4-(3-Pentyl)phenol

Vue d'ensemble

Description

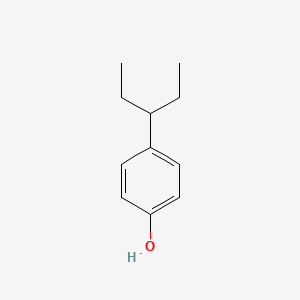

4-(3-Pentyl)phenol, also known as 4-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a member of the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antimicrobial properties and is used as an intermediate in the production of liquid crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(3-Pentyl)phenol can be synthesized through several methods. One common laboratory method involves the alkylation of phenol with pentyl halides under basic conditions. The reaction typically uses a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, followed by the addition of a pentyl halide (e.g., 1-bromopentane) to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of phenol with pentene in the presence of a solid acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Fragmentation Pathways in Mass Spectrometry

Ionized 4-(3-Pentyl)phenol undergoes two primary fragmentation routes under mass spectrometric conditions:

-

Benzylic Cleavage (SBF) : Direct bond rupture at the benzylic C–C bond.

-

Retro-Ene Rearrangement (RER) : Formation of methylene-2,4-cyclohexadiene cations via a six-membered transition state.

Key Findings:

-

The meta effect governs fragmentation ratios (SBF/RER). For para-substituted alkyl phenols like this compound, SBF dominates due to destabilization of the RER pathway .

-

Substituted benzynes (e.g., 4-methylbenzyne) generate isomeric products during hydrolysis, but para-substituted derivatives like this compound show reduced rearrangement .

Table 1: Fragmentation Behavior of Alkyl Phenols

| Substituent Position | SBF/RER Ratio | Dominant Pathway |

|---|---|---|

| Ortho | 1.5 | SBF |

| Meta | 0.8 | RER |

| Para | 2.3 | SBF |

Data adapted from ionized butyl phenol studies .

Acid-Base Reactivity and Phenoxide Formation

The phenolic hydroxyl group acts as a weak acid (pKa ≈ 10), enabling:

-

Deprotonation : Forms phenoxide ions in basic media (e.g., NaOH), enhancing nucleophilic reactivity .

-

Dianion Generation : Treatment with n-BuLi/KO-t-Bu removes both hydroxyl and methyl protons (if present), enabling alkylation at carbon or oxygen .

Example Reaction:

Phenoxide intermediates react with electrophiles (e.g., CO₂, alkyl halides) to yield ethers or esters .

Electrophilic Aromatic Substitution

The electron-donating pentyl group directs electrophiles to the ortho position relative to the hydroxyl group:

Observed Reactions:

-

Nitration : Forms 2-nitro-4-(3-Pentyl)phenol under mixed acid conditions .

-

Sulfonation : Produces ortho-sulfonated derivatives at elevated temperatures .

Mechanistic studies show para-substituted phenols exhibit slower electrophilic substitution compared to meta isomers due to steric hindrance .

Oxidative Degradation

This compound degrades via:

-

Atmospheric Oxidation : Reacts with hydroxyl radicals (- OH) in the air, with a half-life of ~10 hours .

-

Aqueous Oxidation : Limited hydrolysis; primary degradation products include quinones and carboxylic acids .

Environmental Fate Data:

| Parameter | Value |

|---|---|

| Hydroxyl Rate Constant | |

| Photolytic Degradation | Negligible |

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Polymer Production

4-(3-Pentyl)phenol is primarily utilized as an intermediate in the production of various polymers, including phenolic and epoxy resins. These polymers are critical for manufacturing adhesives, coatings, and plastics. The compound contributes to the thermal stability and mechanical strength of these materials, making them suitable for industrial applications .

2. Fragrance Synthesis

The compound is also employed in the synthesis of fragrances. Its phenolic structure allows it to be incorporated into complex aromatic compounds used in perfumes and other scented products .

3. Antibacterial Agent

In addition to its role in polymer synthesis, this compound has been identified as an antibacterial ingredient in cleaning agents. This application leverages its antimicrobial properties to enhance the efficacy of household and industrial cleaning products .

Environmental Impact

1. Endocrine Disruption

Research has identified this compound as an endocrine-disrupting chemical (EDC). The United Nations Environment Programme (UNEP) highlights its potential to cause adverse effects on wildlife and humans by interfering with hormonal systems. The European Chemicals Agency (ECHA) has classified it as a substance of very high concern due to its endocrine-disrupting properties .

2. Aquatic Toxicity

Environmental risk assessments indicate that this compound can have long-term adverse effects on aquatic ecosystems. The predicted no-effect concentration (PNEC) for freshwater environments is set at 2 µg/L, based on its toxicity to fish . However, it does not meet the criteria for persistence or bioaccumulation, which mitigates some concerns regarding its environmental impact compared to other alkylphenols .

Health Effects

1. Toxicological Profile

Toxicological studies show that this compound has low acute oral toxicity, with an LD50 greater than 2000 mg/kg in rats. This suggests that while it poses some risk, it is not highly toxic under acute exposure scenarios .

2. Metabolism and Excretion

Studies indicate that this compound is rapidly absorbed from the gastrointestinal tract and primarily excreted via urine and bile as glucuronide and sulfate conjugates. This rapid metabolism reduces the likelihood of bioaccumulation in biological systems .

Case Studies

Case Study 1: Polymer Applications

A study examining the use of this compound in epoxy resins demonstrated enhanced thermal stability and mechanical properties compared to traditional phenolic compounds. These findings support its continued use in high-performance applications where durability is critical.

Case Study 2: Environmental Risk Assessment

An environmental risk evaluation conducted by a government agency assessed the impact of this compound on aquatic life. The study concluded that while there are risks associated with its use, effective management strategies could mitigate these impacts through controlled emissions and alternative formulations .

Mécanisme D'action

The mechanism of action of 4-(3-Pentyl)phenol involves its interaction with cellular components. It can inhibit cellular melanin synthesis by affecting tyrosinase activity, leading to the depletion of glutathione (GSH) and the formation of quinones. These quinones can bind to protein thiols, increasing the immunogenicity of melanosomal proteins and potentially inducing specific T-cell responses .

Comparaison Avec Des Composés Similaires

- 4-Butylphenol

- 4-Hexylphenol

- 4-Heptylphenol

- 4-Octylphenol

Comparison: 4-(3-Pentyl)phenol is unique among its analogs due to its specific alkyl chain length, which influences its physical and chemical properties. For example, its boiling point and solubility differ from those of its shorter or longer alkyl chain counterparts. Additionally, its antimicrobial properties and applications in liquid crystal production make it distinct .

Activité Biologique

4-(3-Pentyl)phenol, a phenolic compound, has garnered attention for its diverse biological activities. This article explores its effects on human health, environmental impact, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with a pentyl group attached to the para position of the phenol ring. Its chemical formula is , and it falls under the category of alkylphenols, which are known for their endocrine-disrupting properties.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that phenolic compounds can enhance the stability of liposomes and increase membrane permeability, suggesting potential applications in drug delivery systems .

Endocrine Disruption

This compound has been implicated in endocrine disruption. Studies have shown that it can mimic estrogenic activity, potentially leading to reproductive and developmental issues in mammals. Screening studies have demonstrated its capacity to bind to estrogen receptors, raising concerns regarding its use in consumer products .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. One study found that exposure to this compound resulted in decreased cell viability and induced apoptosis in human liver cells. The mechanism involved oxidative stress and mitochondrial dysfunction, emphasizing the need for caution in its application .

Case Studies

- Study on Mammalian Cells : A study evaluated the effects of this compound on splenic and thymic indices in rats. The results indicated significant atrophy of these organs, suggesting immunosuppressive effects .

- Environmental Impact Assessment : Research conducted on environmental samples revealed the presence of this compound in industrial waste waters. Its persistence in aquatic environments raises concerns about bioaccumulation and toxicity to aquatic life .

Data Summary

Propriétés

IUPAC Name |

4-pentan-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNCTLHHTLIVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183714 | |

| Record name | 4-(3-Pentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29528-33-4 | |

| Record name | 4-(3-Pentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029528334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Pentyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.